molecular formula C25H25N3O2S2 B12133993 N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12133993
M. Wt: 463.6 g/mol
InChI Key: KQLZQVZFCLHKEV-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the phenyl and methylphenyl groups, and the final coupling with thiophene-2-carboxamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and catalysts in industrial settings is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-(3-methoxypropyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H25N3O2S2/c1-18-11-13-19(14-12-18)22-24(27-23(29)21-10-6-17-31-21)32-25(28(22)15-7-16-30-2)26-20-8-4-3-5-9-20/h3-6,8-14,17H,7,15-16H2,1-2H3,(H,27,29)

InChI Key

KQLZQVZFCLHKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCCOC)NC(=O)C4=CC=CS4

Origin of Product

United States

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